2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide
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Overview
Description
2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a complex organic compound that features a pyrrolidine ring attached to a pyrimidine ring, with an ethyl and butanamide group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of thevanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the reported targets, it can be inferred that the compound may influence pathways related topain perception (via vanilloid receptor 1), cell growth and metabolism (via insulin-like growth factor 1 receptor), and various cellular processes regulated by the enzymes it inhibits .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to exhibit antioxidative and antibacterial properties, and they have been characterized for their effects on the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of trifluoroacetic acid as a catalyst to facilitate the reaction between N-(4,4-diethoxybutyl)pyrimidin-2-amine and aromatic or heterocyclic C-nucleophiles . This method allows for the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of the compound in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of organometallic catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrimidine or pyrrolidine derivatives.
Scientific Research Applications
2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor modulation.
Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: A similar compound with a pyrrolidine ring attached to a pyrimidine ring, known for its pharmacological activities.
Pyrrolopyrazine derivatives: Compounds with similar structural features and biological activities.
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups and applications.
Uniqueness
2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-ethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-3-12(4-2)15(20)17-11-13-16-8-7-14(18-13)19-9-5-6-10-19/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPWJUKBDJCHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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